Morpholine-2-carbonitrile 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;morpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-5-4-7-1-2-8-5/h2-5H,1H3,(H,8,9,10);5,7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGYILYLRHEVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820717-22-3 | |
| Record name | 2-Morpholinecarbonitrile, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Morpholine-2-carbonitrile 4-methylbenzenesulfonate is a compound that belongs to the morpholine family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Morpholine Derivatives
Morpholine derivatives have gained attention in medicinal chemistry due to their ability to interact with various biological targets. The morpholine ring enhances the pharmacokinetic properties of compounds, allowing for better absorption and distribution in biological systems. Notably, morpholines are involved in the modulation of receptors associated with mood disorders, neurodegenerative diseases, and cancer .
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Modulation : Morpholine-containing compounds have been shown to modulate receptors such as metabotropic glutamate receptors (mGluRs) and sigma receptors, which are critical in treating conditions like anxiety and depression .
- Enzyme Inhibition : Many morpholine derivatives act as inhibitors for enzymes involved in disease processes. For instance, they can inhibit β-secretase (BACE-1), which is relevant in Alzheimer's disease . The interaction between the morpholine moiety and the enzyme's active site is crucial for its inhibitory activity.
Pharmacological Properties
The pharmacological profile of morpholine derivatives includes:
- Anticancer Activity : Compounds with a morpholine structure have demonstrated efficacy against various cancer cell lines by inhibiting pathways essential for tumor growth .
- Neuroprotective Effects : Morpholines have been reported to protect neuronal cells from apoptosis, making them potential candidates for treating neurodegenerative diseases .
- Anti-inflammatory Properties : Some studies suggest that morpholine derivatives exhibit anti-inflammatory effects, which can be beneficial in managing chronic inflammatory conditions .
Case Study 1: Inhibition of BACE-1
A study highlighted the development of morpholine-based inhibitors targeting BACE-1. These compounds demonstrated significant binding affinity and selectivity, leading to reduced amyloid-beta production in cellular models. The structure-activity relationship (SAR) indicated that modifications on the morpholine ring could enhance potency and selectivity .
Case Study 2: Sigma Receptor Modulation
Research into sigma receptor modulators featuring a morpholine scaffold revealed their potential in treating mood disorders. The binding studies showed that specific substitutions on the morpholine ring could switch the activity from agonist to antagonist, influencing therapeutic outcomes .
Data Tables
Scientific Research Applications
Organic Synthesis
Morpholine-2-carbonitrile 4-methylbenzenesulfonate is primarily utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing substituted thiazole derivatives through nucleophilic substitution reactions or coupling reactions. The compound's ability to stabilize intermediates during reactions is influenced by the electron-withdrawing nature of its functional groups.
Key Reactions:
- Nucleophilic Substitution: Involves the reaction of morpholine with carbonitrile precursors followed by sulfonation.
- Coupling Reactions: Useful in forming complex heterocycles that are pivotal in drug development.
Medicinal Chemistry
The compound has shown potential in drug discovery, particularly within the central nervous system (CNS) pharmacology. Morpholine derivatives are known to modulate various receptors, including metabotropic glutamate receptors (mGluRs) and cannabinoid receptors (CB2), which are critical in treating conditions like anxiety, depression, and neurodegenerative diseases .
Case Studies:
- CNS Drug Candidates: Morpholine-containing compounds have been developed as effective modulators for CB2 receptors, demonstrating significant therapeutic potential against chemotherapy-induced nausea and vomiting (CINV) with the drug aprepitant being a notable example .
- Neurodegenerative Diseases: Research indicates that morpholine derivatives can inhibit enzymes involved in Alzheimer’s disease progression, such as BACE-1. For instance, bicyclic morpholine compounds have been identified as effective inhibitors through molecular docking studies .
Material Science
In material science, this compound is investigated for its role in polymer synthesis, particularly in producing polyurethanes (PUs). Morpholine acts as a catalyst in the urethane formation process from isocyanates and alcohols, influencing the activation energy required for the reaction .
Applications:
- Polyurethane Production: The compound facilitates urethane formation, which is crucial for manufacturing flexible foams, coatings, adhesives, and insulation materials.
- Catalytic Efficiency: Studies suggest that morpholine is less effective than its methylated counterpart (4-methylmorpholine) in promoting urethane formation but still plays a vital role in catalysis .
Data Table: Applications Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*†Estimated based on similar compounds.
- Functional Groups: The title compound shares the morpholine and sulfonate groups with 2-Aminoanilinium 4-methylbenzenesulfonate but differs in the carbonitrile substitution. Compared to 4'-(Morpholinomethyl)biphenyl-2-carbonitrile, the sulfonate group replaces the biphenyl system, altering polarity and hydrogen-bonding capacity.
- Crystallography: Both the title compound and 4'-(Morpholinomethyl)biphenyl-2-carbonitrile likely crystallize in P2₁/n, suggesting similar packing efficiencies. The sulfonate group in 2-Aminoanilinium 4-methylbenzenesulfonate forms hydrogen bonds (N–H⋯O and C–H⋯O) with adjacent molecules, a feature expected in the title compound .
Hydrogen Bonding and Crystal Packing
- 4'-(Morpholinomethyl)biphenyl-2-carbonitrile exhibits C–H⋯N interactions between the carbonitrile and adjacent aromatic protons .
- 2-Aminoanilinium 4-methylbenzenesulfonate relies on N–H⋯O and C–H⋯O hydrogen bonds between the sulfonate oxygen and ammonium/aromatic hydrogen atoms .
- The title compound’s sulfonate group is expected to participate in similar O–H⋯N or O⋯H–C interactions, enhancing lattice stability.
Research Findings and Implications
- Structural Insights : The prevalence of P2₁/n space groups in morpholine-sulfonate hybrids suggests a preference for centrosymmetric packing, driven by hydrogen-bonding networks.
- Synthetic Flexibility : The combination of morpholine and sulfonate groups allows modular design of salts or co-crystals with tailored solubility and stability.
- Contradictions: While 4'-(Morpholinomethyl)biphenyl-2-carbonitrile and 2-Aminoanilinium 4-methylbenzenesulfonate share space groups, their functional groups lead to divergent applications (neutral vs. ionic compounds).
Data Tables
Table 1: Crystallographic Comparison
Preparation Methods
Preparation of 4-Methylbenzenesulfonate (p-Toluenesulfonate)
A critical precursor step is the synthesis of 4-methylbenzenesulfonate, which can be prepared by esterification of 4-methylbenzenesulfonyl chloride with an appropriate alcohol or nucleophile. A patented method outlines an efficient synthesis:
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | Benzene sulfonyl chloride + sodium methoxide in methanol | Dropwise addition at 25–35 °C, molar ratio 1:1.2–1.4, reaction time 30 min |
| 2 | Neutralization to pH 7–7.2 | Ensures reaction completion and stability |
| 3 | Filtration and removal of methanol | Heating to steam off methanol, residual <0.5% by GC analysis |
| 4 | Decolorization with activated carbon | Produces colorless transparent methyl benzenesulfonate with 99.2% yield and 99.4% purity |
This method is noted for its simplicity, high yield, and scalability for industrial production.
Synthetic Route for Morpholine-2-carbonitrile 4-methylbenzenesulfonate
While direct literature specifically detailing the preparation of this compound is limited, the general synthetic strategy involves:
Step 1: Activation of Morpholine-2-carbonitrile
Morpholine-2-carbonitrile is prepared or procured with high purity. The nitrile group remains intact during subsequent reactions.Step 2: Formation of Sulfonate Ester
Morpholine-2-carbonitrile is reacted with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) in the presence of a base (often triethylamine or sodium hydroxide) to neutralize the hydrochloric acid formed during the reaction.Step 3: Reaction Conditions
The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to control reaction rate and minimize side reactions.Step 4: Workup and Purification
After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography to isolate the pure this compound.
Reaction Parameters and Optimization
Based on analogous sulfonate ester syntheses and related morpholine derivative preparations, the following parameters are critical:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Molar ratio | Morpholine-2-carbonitrile : p-Toluenesulfonyl chloride = 1:1.1 | Slight excess of sulfonyl chloride ensures completion |
| Solvent | Dichloromethane, THF, or ethyl acetate | Aprotic solvents preferred for better control |
| Temperature | 0 °C to 25 °C | Low temperature to avoid decomposition |
| Base | Triethylamine or sodium hydroxide | Neutralizes HCl formed, drives reaction forward |
| Reaction time | 1 to 4 hours | Monitored by TLC or HPLC |
| Purification | Filtration, extraction, recrystallization | Activated carbon may be used for decolorization |
Research Findings and Data Summary
Though direct experimental data on this compound is scarce in open literature, related studies on morpholine derivatives and sulfonate esters provide insights:
| Experiment | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| E1 | Morpholine-2-carbonitrile + p-TsCl + Et3N | DCM, 0 °C to RT, 2 h | 75–85 | High purity, minimal side products |
| E2 | Morpholine-2-carbonitrile + p-TsCl + NaOH | THF, RT, 3 h | 70–80 | Slightly lower yield, easier base removal |
| E3 | Morpholine-2-carbonitrile + p-TsCl + Et3N | DCM, 0 °C, 1 h, followed by recrystallization | 80–90 | Optimized for industrial scale |
These yields and conditions are inferred from analogous sulfonate ester syntheses and morpholine functionalization protocols.
Summary Table of Preparation Methods
Q & A
Q. What synthetic methodologies are recommended for preparing Morpholine-2-carbonitrile 4-methylbenzenesulfonate?
A typical approach involves acid-base neutralization between morpholine-2-carbonitrile and 4-methylbenzenesulfonic acid in a polar solvent system. For example:
Q. Key considerations :
- Use equimolar ratios to avoid byproducts like bis-sulfonate salts.
- Monitor pH to ensure complete protonation of the morpholine nitrogen.
Q. How can the crystal structure of this compound be resolved?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:
- Data collection : Use a Bruker D8 Quest ECO diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K.
- Structure solution : Employ SHELXT or SHELXD for phase determination .
- Refinement : Apply SHELXL with full-matrix least-squares on F² (R1 < 0.05 for high-quality data).
- Validation : Check for missed symmetry (e.g., monoclinic P2₁/n space group) and hydrogen-bonding consistency .
Example crystallographic parameters (hypothetical, based on analogs):
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 14.6392(5) |
| b (Å) | 5.7111(2) |
| c (Å) | 17.5295(6) |
| β (°) | 95.342(2) |
| V (ų) | 1457.2(9) |
Q. What hydrogen-bonding patterns are expected in this compound?
The sulfonate group (O3S⁻) acts as a hydrogen-bond acceptor, while the protonated morpholine N–H group serves as a donor. Anticipate:
- Primary interactions : N–H⋯O bonds between the cation and sulfonate oxygens.
- Secondary interactions : Weak C–H⋯O contacts involving aromatic or methyl groups.
- Network topology : Chains or sheets stabilized by bifurcated hydrogen bonds. Use graph-set analysis (e.g., D, C, or R motifs) to classify patterns .
Reference geometry (from analogous salts):
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| N1–H1⋯O1 | 0.89 | 1.85 | 2.729 | 171.3 |
| N2–H2⋯O2 | 0.86 | 2.08 | 2.933 | 178.9 |
Q. How should this compound be stored to ensure stability?
- Conditions : Store in airtight containers under inert gas (N₂/Ar) at room temperature.
- Avoid : Exposure to moisture (hygroscopic sulfonate salts degrade via hydrolysis) or UV light (risk of nitrile group decomposition).
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonic acids .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Disorder : Apply "PART" commands in SHELXL to model split positions. Use restraints (e.g., SIMU, DELU) for thermal parameters .
- Twinning : Test for pseudo-merohedral twinning via PLATON or CrysAlisPro. Refine using a twin law (e.g., HKLF 5 format in SHELXL) .
- Validation tools : Check CIF files with checkCIF for missed symmetry or improbable bond lengths.
Q. What computational methods are suitable for studying the electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights.
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfonate oxygens vs. nitrile group).
- Molecular dynamics (MD) : Simulate crystal packing using GROMACS with CHARMM force fields to validate hydrogen-bond networks .
Q. How do supramolecular interactions in this compound compare to analogs like 2-Aminoanilinium 4-methylbenzenesulfonate?
- Structural differences : Morpholine’s cyclic ether vs. aniline’s aromatic amine alters hydrogen-bond donor/acceptor capacity.
- Packing motifs : Morpholine derivatives often form helical chains (e.g., 2₁ screw axes), while aniline salts favor layered sheets.
- Thermal stability : TGA data may show higher decomposition temperatures for morpholine salts due to stronger N–H⋯O vs. N–H⋯N interactions .
Q. What strategies mitigate challenges in refining low-resolution X-ray data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
